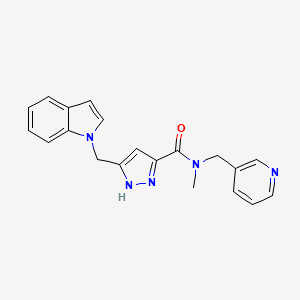
5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as IMPY or IMPY-3 and has been studied for its biological activities and pharmacological effects.
Wirkmechanismus
The mechanism of action of 5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 5 (CDK5) and glycogen synthase kinase 3β (GSK3β), which are involved in the regulation of cell growth and apoptosis. It also modulates the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and cognitive function.
Biochemical and Physiological Effects:
5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce tumor volume in animal models. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. Additionally, this compound has been shown to exhibit antidepressant-like effects in animal models of depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide in lab experiments include its ability to modulate various signaling pathways and exhibit therapeutic effects in various diseases. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
The future directions for research on 5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide include further studies on its safety and efficacy in humans, as well as its potential applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, the development of new analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesemethoden
The synthesis of 5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 1-(pyridin-3-ylmethyl)-1H-indole with N-methyl-N-(pyridin-3-ylmethyl)amine and 3-carboxamidopyrazole in the presence of a catalyst. The reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-1-ylmethyl)-N-methyl-N-(3-pyridinylmethyl)-1H-pyrazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its neuroprotective effects and its ability to improve cognitive function in Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-(indol-1-ylmethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24(13-15-5-4-9-21-12-15)20(26)18-11-17(22-23-18)14-25-10-8-16-6-2-3-7-19(16)25/h2-12H,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFGUHVUCMDOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2=NNC(=C2)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(indol-1-ylmethyl)-N-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)

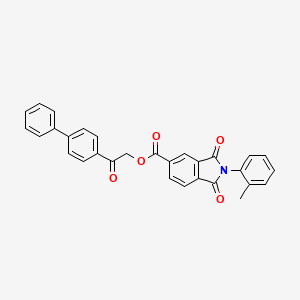
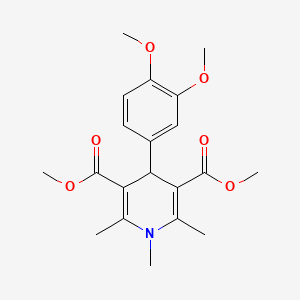
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
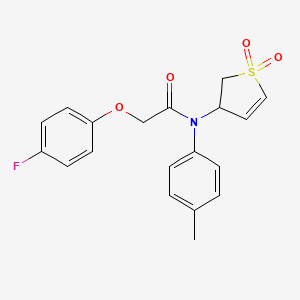
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)
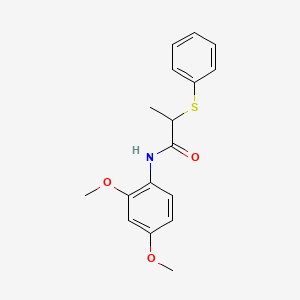
![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)